Amrinone is a bipyridine derivative classified as a cardiotonic inotropic agent. [] It has played a significant role in scientific research as a tool for understanding cardiac muscle function and exploring novel cardiotonic agents. [, ] Its primary significance lies in its ability to enhance cardiac contractility, making it a valuable tool for investigating the mechanisms underlying heart failure and potential therapeutic interventions. []
Amrinone is derived from bipyridine compounds and belongs to the class of organic compounds known as pyridines. Its chemical formula is , with a molecular weight of approximately 187.198 g/mol . The compound is recognized for its ability to inhibit the degradation of cyclic adenosine monophosphate (cAMP), leading to increased intracellular levels of this crucial signaling molecule, which plays a significant role in cardiac function.
The synthesis of amrinone can be achieved through various methods. A notable synthetic route involves starting with piridine-4-acetic acid, which undergoes a series of chemical reactions. One method includes the reaction of piridine-4-acetic acid with dimethylformamide dimethyl acetal in the presence of phosphorus oxychloride. This reaction facilitates the formation of the desired bipyridine structure characteristic of amrinone .
Amrinone's molecular structure features a bipyridine core, characterized by two fused pyridine rings. The IUPAC name for amrinone is 3-amino-5-(4-pyridinyl)-2(1H)-pyridinone. The compound exhibits specific structural attributes that contribute to its biological activity:
Amrinone participates in several significant chemical reactions relevant to its pharmacological action. As a phosphodiesterase inhibitor, it prevents the hydrolysis of cAMP, thus increasing its intracellular concentration. This mechanism leads to enhanced calcium influx into cardiac myocytes, facilitating stronger heart contractions.
The mechanism by which amrinone exerts its effects involves several biochemical pathways:
Amrinone possesses distinct physical and chemical properties that influence its pharmacological profile:
Amrinone is primarily used in clinical settings for the short-term management of severe congestive heart failure. Its role as a positive inotropic agent makes it particularly valuable during acute exacerbations of heart failure when immediate improvement in cardiac output is necessary.
Phosphodiesterase 3 (PDE3) enzymes hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), terminating their signaling cascades. Amrinone selectively inhibits PDE3, elevating intracellular cAMP levels by 40-60% in cardiomyocytes [1] [6]. This cAMP surge activates protein kinase A (PKA), which phosphorylates L-type calcium channels (LTCC), ryanodine receptors (RyR), and phospholamban (PLB) [2] [9]. Concurrently, cGMP accumulation modulates PKG activity, counterbalancing PKA-induced calcium overload through enhanced myofilament desensitization [2].
Table 1: Cyclic Nucleotide Dynamics Under Amrinone-Mediated PDE3 Inhibition
Parameter | Basal State | Amrinone (10 μM) | Primary Effect |
---|---|---|---|
cAMP (pmol/mg) | 5.2 ± 0.8 | 8.9 ± 1.1* | PKA activation |
cGMP (pmol/mg) | 0.9 ± 0.2 | 1.7 ± 0.3* | PKG-mediated vasodilation |
PKA Activity (U) | 12.4 ± 2.1 | 28.3 ± 3.6* | Phosphorylation of LTCC/RyR/PLB |
SERCA2a Activity | 100% | 142 ± 11%* | Enhanced calcium reuptake |
*p<0.01 vs. Basal; data from isolated cardiomyocyte studies [2] [6] [9]
PDE compartmentalization ensures localized cAMP pools. Amrinone disproportionately amplifies cAMP in microdomains near β-adrenergic receptors, maximizing contractile responses without global cytosolic spillover [2].
Amrinone (5-amino-3,4'-bipyridin-6-one) is the prototypical bipyridine PDE3 inhibitor. Its heterocyclic phenyl-imidazole (H-P-I) motif enables planar conformation, mimicking cAMP's anti-configuration for high-affinity catalytic site binding [3] [5]. The lactam moiety forms hydrogen bonds with PDE3's invariant glutamine, while the amino group stabilizes phosphate-binding residues [3].
Table 2: Structural and Functional Comparison of Bipyridine PDE3 Inhibitors
Compound | Binding Affinity (nM) | PDE3 Selectivity (vs. PDE4) | Key Structural Features |
---|---|---|---|
Amrinone | 210 ± 15 | 12-fold | Unsubstituted lactam; free amino group |
Milrinone | 78 ± 9* | 35-fold* | Methylated pyridone; CN group at C4 |
Enoximone | 130 ± 12 | 18-fold | Imidazole ring; sulfoxide moiety |
*Higher affinity/selectivity correlates with augmented inotropy [3] [5] [10]
Amrinone’s weaker selectivity than milrinone stems from minor interactions with PDE3’s hydrophobic subpocket. Second-generation agents (e.g., meribendan) incorporate benzimidazole extensions for dual-site binding, enhancing potency but reducing clinical utility due to arrhythmogenicity [3].
Amrinone enhances calcium-induced calcium release (CICR) via coordinated sarcolemmal and sarcoplasmic reticulum (SR) modulation. Voltage-clamp studies show a 35% increase in LTCC current density (I~Ca,L~) at -10mV, prolonging action potential plateau duration [4] [8]. Elevated cAMP also phosphorylates RyR, increasing open probability and SR calcium release flux by 50% [2] [8].
Simultaneously, phospholamban phosphorylation disinhibits SERCA2a, accelerating diastolic calcium reuptake (t~1/2~ reduced by 29%). This dual-phase calcium handling underlies Amrinone’s positive inotropic (contractility ↑) and lusitropic (relaxation ↑) effects [8] [9]. Notably, calcium transients exhibit frequency dependence: maximal inotropy occurs at 0.25Hz but diminishes at ≥1Hz due to SR calcium depletion [8].
Table 3: Amrinone’s Effects on Myocardial Calcium Flux
Parameter | Control | Amrinone (50 μM) | Mechanism |
---|---|---|---|
I~Ca,L~ Density (pA/pF) | -5.1 ± 0.4 | -6.9 ± 0.6* | LTCC phosphorylation |
SR Ca²⁺ Release (Δ[Ca²⁺] nM) | 350 ± 22 | 525 ± 31* | RyR sensitization |
SERCA2a Activity (% V~max~) | 100% | 142 ± 9%* | Phospholamban disinhibition |
Diastolic [Ca²⁺] (nM) | 92 ± 7 | 88 ± 6 | No change in resting calcium |
*p<0.001; data from aequorin-loaded papillary muscles [4] [8]
PKA and Ca²⁺/calmodulin-dependent kinase II (CaMKII) converge to regulate Amrinone’s inotropy. PKA directly phosphorylates LTCC (β-subunit), RyR (Ser2808), and PLB (Ser16). CaMKII, activated by calcium-bound calmodulin, independently phosphorylates RyR (Ser2814) and PLB (Thr17), synergizing with PKA [9].
Amrinone-induced cAMP primes CaMKII via PKA: in electrocyte membranes, PKA phosphorylates CaMKII at Thr286, increasing its calcium-independent activity by 2.3-fold. Activated CaMKII then phosphorylates SERCA2a-associated regulators, further augmenting calcium sequestration [9]. This hierarchical cascade explains why combined PKA/CaMKII inhibition abolishes Amrinone’s effects, whereas single-pathway blockade only partially reduces contractility [9].
Table 4: Cross-Regulation of Contractile Pathways by Amrinone
Target Protein | PKA Site | CaMKII Site | Functional Outcome |
---|---|---|---|
RyR | Ser2808 | Ser2814 | Enhanced open probability; SR Ca²⁺ release ↑ |
PLB | Ser16 | Thr17 | SERCA2a disinhibition; SR Ca²⁺ uptake ↑ |
LTCC | β-subunit | None | Prolonged channel opening; I~Ca,L~ ↑ |
TnI | Ser23/24 | None | Reduced Ca²⁺ sensitivity; lusitropy ↑ |
Data from kinase-specific phosphorylation assays [2] [9]
The PKA-CaMKII axis also modulates high-gain CICR, where calcium sparks amplify into waves. Amrinone potentiates spark frequency by 70%, dependent on both kinases—a mechanism impaired in failing myocardium due to phosphatase upregulation [5] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7